molecular formula C59H84N18O13 B137889 [D-Lys6]-LH-RH CAS No. 130751-49-4

[D-Lys6]-LH-RH

Katalognummer: B137889
CAS-Nummer: 130751-49-4
Molekulargewicht: 1253.4 g/mol
InChI-Schlüssel: HOWBSMILMYIFKQ-OBCLEYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [D-Lys6]-LH-RH typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions

[D-Lys6]-LH-RH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Wissenschaftliche Forschungsanwendungen

[D-Lys6]-LH-RH has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by binding to the luteinising hormone releasing hormone receptor on the surface of target cells. This binding triggers a cascade of intracellular events that can lead to the inhibition of hormone secretion. In the case of ovarian cancer, the attached doxorubicin is expected to kill the cancer cells, slowing down the growth and spread of the cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triptorelin: Another synthetic decapeptide with a similar structure and function.

    Goserelin: A synthetic analog used in the treatment of prostate cancer and breast cancer.

Uniqueness

[D-Lys6]-LH-RH is unique due to its specific sequence and the presence of the D-lysine residue, which can enhance its stability and binding affinity to receptors .

Biologische Aktivität

[D-Lys6]-LH-RH, a synthetic analog of luteinizing hormone-releasing hormone (LHRH), has garnered attention due to its biological activity, particularly in cancer treatment. This compound acts primarily as a GnRH receptor agonist and has been studied for its potential therapeutic applications, especially in targeting hormone-sensitive cancers such as prostate and breast cancer.

This compound is characterized by the substitution of lysine at position 6, which enhances its binding affinity to the LHRH receptor compared to natural LHRH. This modification allows for more effective stimulation of gonadotropin release, influencing downstream hormonal pathways crucial for reproductive functions and tumor growth regulation.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity when conjugated with cytotoxic agents. Notably, studies have shown that the conjugation of this peptide with doxorubicin (AEZS-108) leads to enhanced anticancer efficacy. In vivo studies using nude mice with xenografted castration-resistant prostate DU-145 tumors demonstrated:

  • Tumor Growth Inhibition : A 90.5% reduction in tumor growth was observed after treatment with AEZS-108 compared to control groups, significantly outperforming treatments with doxorubicin alone or this compound alone (p<0.01) .
  • Autophagy Induction : The combination treatment also increased autophagy rates, indicating a potential mechanism for enhanced cytotoxicity .

Hormonal Regulation

In animal models, this compound has been shown to effectively reduce serum testosterone levels, which is particularly beneficial in treating hormone-dependent tumors. For instance, studies involving rat models revealed significant reductions in testosterone following administration of [D-Trp6]-LHRH analogs, suggesting a similar effect could be expected with this compound .

Comparative Efficacy

A comparison of various LHRH analogs highlights the unique properties of this compound:

Analog Mechanism Target Cancer Type Efficacy
This compoundGnRH receptor agonistProstate, breast cancerHigh (90.5% tumor growth inhibition)
[D-Trp6]-LHRHGnRH receptor antagonistProstate cancerModerate (testosterone reduction)
AEZS-108Cytotoxic LHRH conjugateCastration-resistant prostateVery High (90.5% tumor growth inhibition)

Case Studies

  • Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer treated with an LHRH analog showed significant reductions in tumor size and serum prostate-specific antigen (PSA) levels, demonstrating the efficacy of targeting LHRH receptors in malignancies reliant on hormonal signaling.
  • Breast Cancer Models : In vitro studies on human breast cancer cell lines (e.g., MCF7) treated with this compound indicated marked reductions in cell viability, reinforcing its potential as a targeted therapy for hormone-responsive tumors .

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBSMILMYIFKQ-OBCLEYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-12-2, 130751-49-4
Record name [D-Lys6]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 130751-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Lys6]-LH-RH
Reactant of Route 2
[D-Lys6]-LH-RH
Reactant of Route 3
[D-Lys6]-LH-RH
Reactant of Route 4
[D-Lys6]-LH-RH
Reactant of Route 5
Reactant of Route 5
[D-Lys6]-LH-RH
Reactant of Route 6
Reactant of Route 6
[D-Lys6]-LH-RH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.